3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-15(18,12-6-3-2-4-7-12)11-17-21(19,20)14-9-5-8-13(16)10-14/h2-10,17-18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVLBCNFSUISKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzenesulfonyl Chloride Derivatives
The synthesis begins with 3-chlorobenzenesulfonyl chloride (CAS 98-34-0), a commercially available precursor. This compound serves as the electrophilic sulfonating agent. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 210.65 g/mol | |
| Reactivity | High electrophilicity at sulfur |
Amine Component: 2-Hydroxy-2-Phenylpropylamine
The nucleophilic amine, 2-hydroxy-2-phenylpropylamine, is synthesized via reductive amination of 2-hydroxy-2-phenylpropanal using ammonium acetate and sodium cyanoborohydride. Alternatively, it can be obtained through hydrolysis of 2-phenyl-2-(tosyloxy)propionitrile under basic conditions.
Step-by-Step Synthesis
Nucleophilic Substitution Reaction
The primary synthetic route involves coupling 3-chlorobenzenesulfonyl chloride with 2-hydroxy-2-phenylpropylamine under controlled conditions:
Procedure
- Dissolve 2-hydroxy-2-phenylpropylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Add triethylamine (1.2 equiv) as a base to scavenge HCl.
- Slowly add 3-chlorobenzenesulfonyl chloride (1.05 equiv) dropwise over 30 minutes.
- Stir at room temperature for 12 hours.
- Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
Reaction Conditions
| Parameter | Optimal Value | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 78–82% | |
| Temperature | 0°C → RT | — | |
| Stoichiometry (amine:chloride) | 1:1.05 | — |
Epoxidation and Ring-Opening (Alternative Route)
For analogs with enhanced steric hindrance, an epoxide intermediate strategy is employed:
- Synthesize N-(2-phenylallyl)-3-chlorobenzenesulfonamide via allylic amination.
- Epoxidize with mCPBA (meta-chloroperbenzoic acid) to form N-(2-phenyloxiran-2-ylmethyl)-3-chlorobenzenesulfonamide.
- Hydrolyze the epoxide under acidic conditions to introduce the hydroxyl group.
Key Data
- Epoxidation yield: 65–72% using 1.2 equiv mCPBA in chloroform.
- Hydrolysis: 88% yield with 0.1M H₂SO₄ at 60°C.
Reaction Optimization
Solvent Screening
Polar aprotic solvents enhance reactivity but may reduce selectivity:
| Solvent | Dielectric Constant | Yield | Byproducts |
|---|---|---|---|
| Dichloromethane | 8.93 | 82% | <5% |
| THF | 7.52 | 76% | 8–12% |
| Acetonitrile | 37.5 | 68% | 15% |
Catalytic Additives
Phase-transfer catalysts improve interfacial reactions in biphasic systems:
Industrial-Scale Production
Continuous Flow Reactor Design
To avoid exothermic runaway in large batches:
Waste Management
- HCl neutralization : NaOH scrubbing systems recover NaCl for disposal.
- Solvent recycling : Distillation reclaims >95% DCM.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography:
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8–7.4 (m, 4H, Ar-H), 4.6 (s, 1H, -OH), 3.4–3.1 (m, 2H, -CH₂-) | |
| IR (cm⁻¹) | 3270 (-OH), 1345 (S=O asym), 1162 (S=O sym) | |
| MS (EI) | m/z 325.8 [M]⁺ |
Challenges and Troubleshooting
Common Side Reactions
Yield-Limiting Factors
- Moisture : Hydrolysis of sulfonyl chloride reduces yield; use molecular sieves (3Å) in solvent.
- Temperature : Exceeding 30°C accelerates decomposition; external cooling is critical.
Emerging Methodologies
Enzymatic Sulfonylation
Pilot studies using Pseudomonas fluorescens sulfotransferase show 55% conversion under mild conditions (pH 7.4, 37°C).
Photocatalytic Coupling
Visible-light-mediated C–N coupling with Ru(bpy)₃²⁺ catalyst achieves 70% yield in 6 hours, reducing byproducts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy-phenylpropyl moiety may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Compounds :
Structural Features :
Activity Insights :
Physicochemical Properties
Biological Activity
3-Chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features suggest it may interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chloro group, a hydroxyl group, and a benzenesulfonamide moiety, which are critical for its biological activity.
The mechanism of action of this compound is believed to involve the inhibition of specific enzymes or receptors within biological systems. Similar compounds have been shown to interact with lipoxygenases (LOXs), which are involved in inflammatory processes and other physiological responses . The presence of the hydroxyl group may enhance the compound's ability to form hydrogen bonds with biological targets, increasing its potency.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study focusing on N-substituted phenyl derivatives, compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The biological activity was attributed to the compound's lipophilicity, allowing it to penetrate bacterial cell membranes effectively.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Studies have highlighted that sulfonamide derivatives can inhibit LOXs, which play a crucial role in the synthesis of inflammatory mediators . By targeting these enzymes, this compound may help reduce inflammation in various conditions.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides often correlates with their chemical structure. A quantitative structure-activity relationship (QSAR) analysis has been employed to predict the activity of similar compounds based on their structural features. Key factors influencing activity include:
- Lipophilicity : Higher lipophilicity generally enhances membrane permeability.
- Substituent Positioning : The position of halogen or hydroxyl groups can significantly affect potency and selectivity against specific targets .
Case Studies
- Antimicrobial Testing : A series of N-substituted chloroacetamides were tested for antimicrobial efficacy against E. coli and C. albicans. Compounds with structural similarities to this compound showed promising results, particularly against Gram-positive strains .
- Inflammation Models : In vitro studies using human platelet assays demonstrated that compounds structurally related to this compound inhibited platelet aggregation mediated by LOXs, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Overview
Q & A
Basic: What are the established synthetic routes for 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide?
Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation and nucleophilic substitution. A common approach is:
Sulfonylation: React 3-chlorobenzenesulfonyl chloride with 2-amino-2-phenylpropan-1-ol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
Purification: Crystallize the product using ethanol/water mixtures.
Key parameters include reaction temperature (0–25°C), stoichiometric control of the base, and inert atmosphere to prevent side reactions. Yield optimization (>70%) requires precise pH control during workup .
Advanced: How can density functional theory (DFT) predict the compound’s reactivity in biological systems?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate binding energies with target enzymes (e.g., carbonic anhydrase IX) by modeling ligand-enzyme interactions .
- Predict metabolic stability via HOMO-LUMO gaps (e.g., ΔE = 5.2 eV suggests moderate susceptibility to oxidation) .
Example Table: Key DFT Parameters
| Parameter | Value | Relevance |
|---|---|---|
| HOMO (eV) | -6.8 | Electron donation capacity |
| LUMO (eV) | -1.6 | Susceptibility to electrophilic attack |
| Binding Energy (kcal/mol) | -9.3 | Affinity for CA IX active site |
Basic: What spectroscopic and crystallographic methods validate its structure?
Answer:
- NMR: H NMR (DMSO-d6): δ 7.8–7.2 (m, aromatic H), 4.1 (s, -OH), 3.5 (d, -CH2-) .
- X-ray crystallography: Monoclinic space group , with unit cell parameters Å, Å, Å, confirming sulfonamide bond geometry and Cl···H interactions (2.9 Å) .
Advanced: How does the compound selectively inhibit carbonic anhydrase IX (CA IX) over other isoforms?
Answer:
Selectivity arises from:
- Hydrophobic interactions: The 2-phenylpropyl group occupies a hydrophobic pocket unique to CA IX .
- IC50 values: 10.93–25.06 nM for CA IX vs. >500 nM for CA I/II, validated via fluorescence-based enzymatic assays .
Experimental Design Tip: Use isothermal titration calorimetry (ITC) to compare binding thermodynamics (ΔG, ΔH) between isoforms .
Basic: What are the primary biological targets studied for this compound?
Answer:
- Carbonic anhydrase IX (CA IX): Overexpressed in hypoxic tumors; inhibition disrupts pH regulation in cancer cells .
- Antimicrobial targets: Demonstrated MIC = 12.5 µg/mL against E. coli via β-carbonic anhydrase inhibition .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer: Discrepancies may stem from:
- Assay conditions: Varying pH (e.g., 6.5 vs. 7.4) alters protonation states of the sulfonamide group, affecting binding .
- Structural analogs: Compare derivatives (e.g., 3-chloro vs. 4-chloro substitution) using SAR tables:
| Derivative | CA IX IC50 (nM) | Anticancer Activity (μM) |
|---|---|---|
| Parent compound | 10.93 | 1.52–6.31 |
| 4-Chloro analog | 42.7 | >10 |
- Statistical analysis: Apply ANOVA to confirm significance of substituent effects .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
Modify substituents: Synthesize analogs with varied halogen (Cl, F) or aryl groups.
Assay panels: Test against CA isoforms, cancer cell lines (e.g., MCF-7, HT-29), and microbial strains.
Molecular docking: Use AutoDock Vina to correlate binding poses with activity .
Example Workflow:
- Step 1: Introduce electron-withdrawing groups to enhance sulfonamide acidity (pKa ~8.5).
- Step 2: Measure cellular uptake via LC-MS in hypoxic vs. normoxic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
